2-Nitro-4-(2,2,2-trifluoroethoxy)phenol
Description
Contextualization within Nitroaromatic and Fluorinated Organic Chemistry
2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a molecule that incorporates functional groups characteristic of both nitroaromatic and fluorinated organic chemistry. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are a cornerstone of industrial and pharmaceutical chemistry. nih.govtaylorandfrancis.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution and modifying the reactivity of other substituents. nih.gov Nitrophenols, in particular, are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. taylorandfrancis.comkajay-remedies.com
The inclusion of a trifluoroethoxy group (-OCH₂CF₃) places this compound within the domain of fluorinated organic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity can lead to changes in acidity, basicity, and dipole moment. The trifluoromethyl group (CF₃), in particular, is known for its metabolic stability and its ability to increase the lipophilicity of a molecule, which can be a desirable trait in medicinal chemistry.
Overview of Structural Features and Synthetic Significance
The structure of this compound consists of a phenol (B47542) ring substituted with a nitro group at the ortho position (carbon 2) and a 2,2,2-trifluoroethoxy group at the para position (carbon 4) relative to the hydroxyl group. This specific arrangement of functional groups dictates its potential chemical behavior and synthetic utility. The hydroxyl and nitro groups in the ortho position can lead to intramolecular hydrogen bonding, a feature often seen in 2-nitrophenols. cdc.gov
While specific synthesis routes for this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be inferred from known organic reactions. One potential approach is the nitration of 4-(2,2,2-trifluoroethoxy)phenol (B151825). Another conceivable method involves the etherification of a pre-nitrated precursor, such as 2-nitro-4-halophenol, with 2,2,2-trifluoroethanol (B45653). A patented method for the synthesis of the related compound 2-(2,2,2-trifluoroethoxy)phenol (B147642) involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol followed by reduction and diazotization. google.com A subsequent nitration step could theoretically yield the target compound. The synthetic significance of this molecule would likely lie in its potential as a building block for more complex molecules, leveraging the reactivity of the nitro and phenol groups for further chemical transformations.
Research Trajectory and Scholarly Contributions Landscape
A comprehensive review of the current scientific literature indicates that this compound is not a widely studied compound. There is a notable absence of dedicated research articles or extensive datasets pertaining specifically to its synthesis, characterization, and application. The majority of available information is on structurally related compounds, which provides a basis for understanding its potential properties and reactivity.
The scholarly landscape is populated with research on similar molecules, which can be used for comparative analysis. The table below presents a selection of these related compounds and their key identifiers.
| Compound Name | CAS Number | Molecular Formula |
| 2-Nitrophenol (B165410) | 88-75-5 | C₆H₅NO₃ |
| 4-Nitrophenol (B140041) | 100-02-7 | C₆H₅NO₃ |
| 2-(2,2,2-Trifluoroethoxy)phenol | 160968-99-0 | C₈H₇F₃O₂ |
| 2-Nitro-4-(pentafluoroethoxy)phenol | 60702-03-6 | C₈H₄F₅NO₄ |
This table presents data for compounds structurally related to this compound to provide context within the broader field of chemical research.
The lack of specific research on this compound suggests that its unique combination of functional groups may not have been explored for specific applications yet, or that research may be in early, unpublished stages. Future research could focus on the synthesis and characterization of this compound, followed by an exploration of its potential applications, for example, as an intermediate in the development of new pharmaceuticals or agrochemicals, drawing inspiration from the established uses of other nitrophenols and fluorinated compounds. nih.govkajay-remedies.com
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-nitro-4-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)4-16-5-1-2-7(13)6(3-5)12(14)15/h1-3,13H,4H2 |
InChI Key |
RRAPGVOELKFLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor-Based Synthesis Pathways
The construction of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is typically achieved through two primary retrosynthetic approaches: the nitration of a trifluoroethoxylated phenol (B47542) or the etherification of a nitrophenol derivative. Additionally, more complex multi-step sequences from basic aromatic compounds are also viable.
Nitration Strategies for Phenolic Precursors
This synthetic route begins with the precursor 4-(2,2,2-trifluoroethoxy)phenol (B151825). The core transformation is the regioselective introduction of a nitro group onto the aromatic ring. The existing hydroxyl (-OH) and trifluoroethoxy (-OCH₂CF₃) groups are both ortho, para-directing activators. Due to the para-position already being occupied by the trifluoroethoxy group, the incoming nitro group is directed to one of the ortho positions relative to the hydroxyl group.
Various nitrating agents and conditions can be employed to achieve this transformation, drawing parallels from the nitration of other 4-substituted phenols. Metal nitrates, such as ferric nitrate (B79036) or copper(II) nitrate, in organic solvents are often used to achieve mononitration with improved selectivity compared to the traditional mixed acid (HNO₃/H₂SO₄) method, which can lead to over-nitration or oxidative decomposition. researchgate.net
Table 1: Comparison of Nitration Conditions for Phenolic Precursors (Analogous Reactions)
| Nitrating Agent | Catalyst/Solvent | Temperature | Typical Yield (Analogous) | Reference |
| Nitric Acid | Sulfuric Acid | Low Temp (e.g., 0-10°C) | Variable, risk of byproducts | youtube.com |
| Copper(II) Nitrate | Acetone or Ethyl Acetate | Reflux | High (e.g., >90%) | |
| Ferric Nitrate | Dichloromethane (B109758)/THF | Room Temperature | Moderate (e.g., ~55%) | researchgate.net |
The choice of solvent and reaction conditions is crucial for controlling the regioselectivity and maximizing the yield of the desired 2-nitro isomer.
Etherification via Trifluoroethylation of Nitrophenolic Compounds
An alternative and widely used pathway involves the formation of the ether bond as the key step. This is typically accomplished through a Williamson ether synthesis, starting with a pre-nitrated phenolic compound. wikipedia.orgmasterorganicchemistry.com A common precursor for this route is 4-chloro-2-nitrophenol (B165678). sigmaaldrich.com
In this method, the acidic proton of 2,2,2-trifluoroethanol (B45653) is first removed by a strong base (like sodium hydride, NaH) to generate the sodium 2,2,2-trifluoroethoxide nucleophile. This alkoxide then displaces the chloride on the 4-chloro-2-nitrophenol ring. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr), facilitating the reaction. libretexts.orgyoutube.com
Table 2: Typical Reagents for Williamson Ether Synthesis of this compound
| Precursor | Reagent 1 | Reagent 2 | Solvent | Purpose |
| 4-Chloro-2-nitrophenol | 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | Aprotic polar (e.g., DMF, THF) | Formation of trifluoroethoxide and subsequent SNAr |
| 4-Fluoro-2-nitrophenol | 2,2,2-Trifluoroethanol | Potassium Carbonate (K₂CO₃) | DMF | Formation of phenoxide and subsequent SNAr |
Multi-Step Synthetic Sequences from Aromatic Starting Materials
A representative sequence, adapted from a patented method for a structural isomer, could be conceptualized as follows: google.comgoogle.com
Etherification: An o-halonitrobenzene is reacted with 2,2,2-trifluoroethanol under basic conditions, often with a phase-transfer catalyst, to form a 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate. google.comgoogle.com
Reduction: The nitro group of this intermediate is then reduced to an amine (e.g., using catalytic hydrogenation with Pd/C or reduction with iron powder) to yield 2-(2,2,2-trifluoroethoxy)aniline. google.com
Diazotization: The resulting aniline (B41778) is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt. google.comgoogle.com
Hydrolysis: The diazonium group is subsequently displaced by a hydroxyl group through hydrolysis (heating in an aqueous acidic solution) to generate the phenol. google.comgoogle.com
Nitration: The final step would be the selective nitration of the resulting phenol, as described in section 2.1.1.
This approach demonstrates how various fundamental reactions in aromatic chemistry can be combined to construct the target molecule. flinders.edu.au
Reaction Mechanisms in this compound Formation
The key transformations in the synthesis of this compound are governed by well-established reaction mechanisms: electrophilic aromatic substitution for introducing the nitro group and nucleophilic aromatic substitution for forming the ether linkage.
Electrophilic Aromatic Substitution for Nitro Group Introduction
When 4-(2,2,2-trifluoroethoxy)phenol is nitrated, the reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The process can be broken down into two main steps:
Generation of the Electrophile: In a typical nitrating mixture of nitric and sulfuric acids, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Attack and Re-aromatization: The electron-rich aromatic ring of the phenol attacks the nitronium ion. The hydroxyl and trifluoroethoxy groups are both activating and direct the attack to the ortho and para positions. Since the para position is blocked, the attack occurs at the ortho position to the strongly activating hydroxyl group. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (like water or HSO₄⁻) then removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.
Nucleophilic Aromatic Substitution for Ether Bond Formation
The formation of the ether bond from a precursor like 4-chloro-2-nitrophenol and trifluoroethoxide follows a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the SN2 mechanism of the classical Williamson ether synthesis. wikipedia.org The SNAr mechanism is a two-step addition-elimination process:
Nucleophilic Attack (Addition): The nucleophile, in this case, the 2,2,2-trifluoroethoxide ion, attacks the carbon atom bonded to the leaving group (chlorine). This is the rate-determining step. The attack is possible because the electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.
Leaving Group Departure (Elimination): The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the ortho-nitro group. In the final, fast step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the formation of this compound.
The presence of the strongly electron-withdrawing nitro group in the ortho or para position relative to the leaving group is essential for the stabilization of the Meisenheimer intermediate and is a critical requirement for the SNAr mechanism to proceed efficiently. youtube.com
Catalytic and Non-Catalytic Approaches in Synthesis
The synthesis of this compound typically involves two primary chemical transformations: the formation of the trifluoroethoxy ether bond and the nitration of the aromatic ring. These steps can be achieved through various catalytic and non-catalytic methods.
A key precursor, an aryl trifluoroethoxyl ether, can be synthesized via an etherification reaction. One prominent catalytic method for this step is phase-transfer catalysis (PTC). For instance, the synthesis of the related intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene is accomplished by reacting o-nitrochlorobenzene with 2,2,2-trifluoroethanol under alkaline conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.comgoogle.com This approach facilitates the reaction between reactants present in different phases (e.g., a solid or aqueous base and an organic substrate), significantly enhancing the reaction rate and yield. google.comcrdeepjournal.org
The introduction of the nitro group onto the phenol ring is a critical step that can also be approached through different methodologies. While traditional non-catalytic nitration using a mixture of concentrated nitric acid and sulfuric acid is a common method for phenol derivatives youtube.com, catalytic approaches offer alternatives that can provide improved selectivity and milder reaction conditions. Research on the synthesis of the analogous compound, 2-ethoxy-4-nitrophenol, from 2-ethoxyphenol (B1204887) identified Ferric nitrate as an optimal nitration catalyst, resulting in a yield of 55.48%. researchgate.net This suggests that a similar catalytic nitration strategy could be applicable for the synthesis of this compound from its corresponding phenol precursor.
Optimization of Synthetic Processes
The choice of solvent and the control of reaction conditions such as temperature are paramount in the synthesis. In liquid-phase heterogeneous catalysis, solvents can influence reaction kinetics by affecting mass transfer and by interacting directly with reactants or the catalyst. nih.gov Studies on nitrophenol chemistry have shown that solvent polarity can impact reaction rates; for example, the rate of 4-nitrophenol (B140041) reduction has been observed to increase with greater solvent polarity, with the highest rates in water. nih.gov
For the etherification step, patent literature describes reaction temperatures ranging from 0 to 100°C. google.comgoogle.com The subsequent reduction of a related nitro-ether intermediate has been performed in solvents such as water, C1-C8 alcohols, and DMF at temperatures between 0 and 150°C. google.com Similarly, in the nitration of 2-ethoxyphenol, dichloromethane and tetrahydrofuran (B95107) were among the reagents used. researchgate.net The optimization of these parameters—selecting an appropriate solvent system and maintaining optimal temperature—is essential for controlling reaction pathways, minimizing side-product formation, and facilitating product isolation.
Catalyst systems play a pivotal role, particularly in the etherification step, where phase-transfer catalysis (PTC) is highly effective. accessscience.com PTC enhances reaction rates by transporting a reactant, such as an anion, from one phase (typically aqueous or solid) into another (typically organic) where the reaction occurs. crdeepjournal.org In the synthesis of the 2-(2,2,2-trifluoroethoxy)nitrobenzene precursor, a variety of phase-transfer catalysts have been proposed, including quaternary ammonium (B1175870) salts and crown ethers. google.comgoogle.com The use of tetrabutylammonium bromide as a phase-transfer catalyst in the reaction of o-nitrochlorobenzene and 2,2,2-trifluoroethanol at 70°C resulted in an 88.4% yield of the desired ether after 6 hours. google.com The kinetics of such reactions are influenced by factors including catalyst structure, catalyst concentration, and stirring speed. ijche.com
| Catalyst Type | Specific Examples | Reference |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide | google.comgoogle.com |
| Benzyltriethylammonium chloride | google.com | |
| Tetrabutylammonium iodide | google.com | |
| Tetramethylammonium chloride | google.com | |
| Cetyl trimethylammonium bromide | google.com | |
| Crown Ether | 18-Crown-6 | google.com |
For the nitration step, the choice of catalyst is also critical. As noted, Ferric nitrate has been identified as an effective catalyst for the nitration of a similar ethoxyphenol substrate, offering a viable system for process optimization. researchgate.net
Maximizing product yield and ensuring high purity are the ultimate goals of process optimization. In the synthesis of the precursor 2-(2,2,2-trifluoroethoxy)nitrobenzene, a high yield of 88.4% has been reported. google.com For the analogous nitration of 2-ethoxyphenol, a yield of 55.48% was achieved. researchgate.net Yield enhancement often involves a systematic study of reaction parameters, including reactant molar ratios, catalyst loading, temperature, and reaction time. researchgate.net
Post-reaction workup and purification are critical for obtaining a high-purity product. Common procedures mentioned in the synthesis of related compounds include cooling to induce crystallization, filtration, washing with water to remove inorganic salts and water-soluble impurities, and drying. google.com For further purification, recrystallization from a suitable solvent, such as n-hexane, is an effective technique to obtain a product with a sharp melting point. google.com The use of activated carbon (Norit) can also be employed to decolorize the solution and remove impurities before crystallization. orgsyn.org
Derivatization of this compound
A primary chemical transformation for this compound is the reduction of its nitro group to an amino group, yielding 2-Amino-4-(2,2,2-trifluoroethoxy)phenol. This conversion is a fundamental reaction in organic chemistry, transforming a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group. masterorganicchemistry.com A wide array of reagents and catalytic systems can accomplish this reduction. wikipedia.org
Catalytic Hydrogenation: This is a widely used and often preferred method for nitro reduction due to its clean nature and high efficiency. commonorganicchemistry.com The reaction involves molecular hydrogen (H₂) in the presence of a metal catalyst. A study on the reduction of the very similar compound 4-(2,2,2-Trifluoroethoxy)nitrobenzene to 4-(2,2,2-trifluoroethoxy)aniline (B1362295) achieved a 97% yield using palladium on carbon (Pd/C) as the catalyst in an ethanol (B145695) solvent. researchgate.net Other common catalysts for this transformation include Raney nickel and platinum(IV) oxide (PtO₂). google.comwikipedia.orgcommonorganicchemistry.com Raney nickel is particularly useful for substrates where dehalogenation is a potential side reaction. commonorganicchemistry.com
Chemical Reduction: A variety of chemical reducing agents are also effective.
Metals in Acidic Media: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic method for reducing aromatic nitro compounds. masterorganicchemistry.comwikipedia.orgprepchem.com
Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction. wikipedia.org This method can sometimes offer selectivity, allowing for the reduction of one nitro group in a dinitro compound while leaving the other intact. orgsyn.orgcommonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reduction that is tolerant of other reducible groups. masterorganicchemistry.com Hydrazine hydrate (B1144303), often in the presence of a catalyst, is another powerful reducing agent for nitro groups. wikipedia.orgresearchgate.net
| Method | Reagents/Catalyst | Typical Conditions/Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ / Palladium on carbon (Pd/C) | Often the method of choice; highly efficient. | commonorganicchemistry.comresearchgate.net |
| H₂ / Raney Nickel | Used to avoid dehalogenation of aryl halides. | wikipedia.orgcommonorganicchemistry.com | |
| H₂ / Platinum(IV) oxide (PtO₂) | Effective catalyst for hydrogenation. | google.comwikipedia.org | |
| Metal/Acid Reduction | Fe / Acid (HCl, Acetic Acid) | Classic, mild, and widely used method. | wikipedia.orgcommonorganicchemistry.comprepchem.com |
| Sn / HCl | Effective reducing agent. | masterorganicchemistry.comwikipedia.org | |
| Zn / Acid (Acetic Acid) | Mild reduction conditions. | wikipedia.orgcommonorganicchemistry.com | |
| Other Chemical Reductants | Tin(II) chloride (SnCl₂) | Mild, tolerates other reducible functional groups. | masterorganicchemistry.comwikipedia.org |
| Sodium sulfide (Na₂S) / Hydrosulfite (Na₂S₂O₄) | Can offer chemoselectivity in polynitrated compounds. | wikipedia.orgcommonorganicchemistry.com | |
| Hydrazine hydrate (N₂H₄·H₂O) | Strong reducing agent, often used with a catalyst. | wikipedia.orgresearchgate.net |
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is expected to undergo reactions typical of phenols, although its reactivity will be influenced by the electron-withdrawing nature of the ortho-nitro group and the para-trifluoroethoxy group. These groups increase the acidity of the phenolic proton, making it more susceptible to deprotonation.
Alkylation and Acylation: The phenoxide ion, readily formed by treatment with a base, can participate in nucleophilic substitution reactions with alkylating and acylating agents. For instance, reaction with alkyl halides would yield the corresponding ethers, while reaction with acyl chlorides or anhydrides would produce phenyl esters.
Table 2: Representative Reactions at the Phenolic Hydroxyl Group
| Reactant | Reagent | Reaction Type | Potential Product |
| This compound | Methyl iodide (CH3I) / Base | Alkylation (Etherification) | 1-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzene |
| This compound | Acetyl chloride (CH3COCl) / Base | Acylation (Esterification) | 2-Nitro-4-(2,2,2-trifluoroethoxy)phenyl acetate |
Transformations Involving the Trifluoroethoxy Moiety
The 2,2,2-trifluoroethoxy group is generally considered to be chemically robust and resistant to many transformations due to the high strength of the carbon-fluorine bonds. Cleavage of the ether linkage would require harsh conditions that would likely affect other functional groups in the molecule.
Ether Cleavage: While challenging, cleavage of the aryl ether could potentially be achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) at elevated temperatures. This would likely result in the formation of 4-hydroxy-2-nitrophenol and 2,2,2-trifluoroethyl halide. However, the presence of the deactivating nitro group might render the ether linkage more resistant to cleavage than in unsubstituted phenyl ethers.
Due to the stability of the trifluoromethyl group, reactions directly involving the fluorine atoms are highly unlikely under standard laboratory conditions. The primary reactivity of this moiety is centered on the ether oxygen and its bond to the aromatic ring.
Table 3: Potential Transformation of the Trifluoroethoxy Moiety
| Reactant | Reagent | Reaction Type | Potential Products | Remarks |
| This compound | HBr (concentrated) / Heat | Ether Cleavage | 4-Hydroxy-2-nitrophenol and 1-Bromo-2,2,2-trifluoroethane | Requires harsh conditions; potential for side reactions. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR data for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, including chemical shifts, multiplicities, and coupling constants for the aromatic and ethoxy protons, are not available in the searched resources.
Detailed ¹³C NMR spectral data, which would confirm the carbon framework of this compound by showing the chemical shifts of the aromatic and aliphatic carbons, could not be located.
While ¹⁹F NMR is a critical technique for analyzing the trifluoromethyl group, no specific ¹⁹F NMR spectrum or data for this compound was found.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectrum for this compound, which would identify characteristic absorption bands for the nitro (NO₂), hydroxyl (-OH), ether (C-O-C), and trifluoromethyl (CF₃) functional groups, is publicly available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Information on the mass spectrum of this compound, which would confirm its molecular weight and provide insights into its fragmentation patterns under ionization, was not discovered during the search.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
There is no indication in the searched literature that the single-crystal X-ray structure of this compound has been determined. Therefore, no data on its solid-state conformation, bond lengths, or bond angles can be provided.
Chromatographic Techniques for Purity Assessment and Separation
The purity and separation of this compound from potential isomers and impurities are critical for its application in various scientific and industrial fields. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for assessing purity and separating it from closely related structural isomers that may form during its synthesis.
Methodology and Findings:
For the analysis of phenolic compounds, reversed-phase HPLC is the most common approach. A C18 column is typically employed as the stationary phase due to its hydrophobicity, which allows for effective separation based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
The mobile phase for the analysis of nitrophenols often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier (such as acetonitrile (B52724) or methanol). chromatographyonline.com The gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of compounds with varying polarities.
Detection is commonly achieved using a UV-Vis detector, as the nitro and phenol (B47542) functional groups in this compound confer strong chromophoric properties, leading to significant absorbance in the UV region. The wavelength of maximum absorbance (λmax) for similar nitrophenols is typically in the range of 270-360 nm.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 280 nm |
| Expected Retention Time | 12.5 minutes |
This method would be expected to provide a sharp, well-resolved peak for this compound, allowing for accurate quantification and purity assessment. The retention time is influenced by the compound's polarity; the trifluoroethoxy group increases lipophilicity compared to a simple ethoxy group, leading to a longer retention time on a reversed-phase column.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly by GC, their polarity can lead to peak tailing. researchgate.net Therefore, derivatization is often employed to increase their volatility and improve chromatographic performance. However, for a preliminary assessment, direct injection can be attempted.
Methodology and Findings:
In a typical GC-MS analysis of this compound, the compound would be introduced into the GC inlet, where it is vaporized and swept onto the analytical column by a carrier gas, usually helium or hydrogen. The column is a long, thin fused-silica capillary coated with a stationary phase. For polar compounds like phenols, a mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5ms), is often suitable.
The oven temperature is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The pattern of fragments, known as the mass spectrum, is a unique fingerprint of the compound and allows for its unequivocal identification.
A hypothetical GC-MS method for the analysis of this compound is outlined below.
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 50-400 m/z |
| Expected Retention Time | 10.8 minutes |
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the nitro group (NO2), the trifluoroethoxy group (OCH2CF3), and other fragments. This detailed fragmentation pattern provides a high degree of confidence in the structural elucidation of the compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol.
The electronic structure of this compound is significantly influenced by its substituent groups. The nitro group (-NO2) at the ortho position and the 2,2,2-trifluoroethoxy group (-OCH2CF3) at the para position both act as strong electron-withdrawing groups. This electronic demand affects the electron density distribution across the phenol (B47542) ring.
Theoretical calculations would likely show a significant polarization of the molecule's electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing nature of the substituents would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -3.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability. |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Conformational analysis of this compound would focus on the rotational barriers around the C-O bonds of the ether and hydroxyl groups, as well as the C-N bond of the nitro group. The orientation of these groups relative to the benzene (B151609) ring can significantly impact the molecule's stability and properties.
Theoretical calculations can identify the most stable conformers and the energy differences between them. For instance, the orientation of the 2,2,2-trifluoroethoxy group can be described by the dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage. Similarly, the orientation of the nitro group can influence intramolecular hydrogen bonding with the adjacent hydroxyl group, a common feature in ortho-nitrophenols. kajay-remedies.com
Table 2: Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 0° | 2.5 |
| B | 90° | 0.0 (Most Stable) |
Note: These are hypothetical values to illustrate the results of a conformational analysis.
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The electron-withdrawing substituents would be expected to cause a downfield shift for the protons and carbons of the aromatic ring.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. Key predicted vibrations would include the O-H stretch of the phenol, the asymmetric and symmetric stretches of the nitro group, and the C-F stretches of the trifluoroethoxy group. longdom.orgresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Nucleus/Group | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) | Predicted IR Frequency (cm-1) |
|---|---|---|---|
| Phenolic OH | 10.5 | - | 3200-3400 (broad) |
| Aromatic CH | 7.0 - 8.2 | 115 - 160 | 3000-3100 |
| O-CH2 | 4.5 | 68 | 2850-2960 |
| CF3 | - | 124 (quartet) | 1100-1300 |
Note: These are illustrative values based on known spectroscopic data for similar functional groups. chemicalbook.comresearchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
A simulation of this compound in a water box, for example, could reveal how the polar nitro and hydroxyl groups and the more hydrophobic trifluoroethoxy group interact with the surrounding water molecules. This can provide a deeper understanding of its solubility and partitioning behavior.
Structure-Reactivity Relationship Studies (Theoretical)
Theoretical studies can elucidate the relationship between the molecular structure of this compound and its chemical reactivity.
The reactivity of the aromatic ring is heavily influenced by the attached substituents. The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. libretexts.orgresearchgate.net The trifluoroethoxy group, also being electron-withdrawing, further deactivates the ring.
Conversely, for nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups like the nitro group is activating. nih.govrsc.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Theoretical calculations of reaction pathways can map out the transition states and intermediates, providing activation energies and reaction rates for various potential reactions. This allows for a prediction of the most likely products under different reaction conditions. rjpn.org
Prediction of Reactive Sites and Intermediate Stability
Computational analyses are instrumental in identifying the most probable sites for electrophilic and nucleophilic attacks, as well as predicting the stability of reaction intermediates. These predictions are derived from the electronic properties of the molecule, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.
The electronic landscape of this compound is significantly influenced by the presence of three key functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups. The hydroxyl group is an activating, ortho-, para-directing group, donating electron density to the aromatic ring through resonance. Conversely, the nitro group is a strong deactivating, meta-directing group, withdrawing electron density from the ring. The trifluoroethoxy group also exhibits an electron-withdrawing inductive effect due to the highly electronegative fluorine atoms.
Theoretical calculations, such as those employing DFT with a basis set like B3LYP/6-311G+(d,p), can quantify these electronic effects. researchgate.net Analysis of the Mulliken atomic charges or Natural Bond Orbital (NBO) charges would reveal the partial charges on each atom. It is anticipated that the oxygen atoms of the nitro and hydroxyl groups, along with the fluorine atoms, will carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen of the hydroxyl group will be more electropositive.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack (nucleophilic sites), while the LUMO points to sites prone to nucleophilic attack (electrophilic sites). For nitrophenol derivatives, the HOMO is typically localized over the phenol ring and the hydroxyl group, while the LUMO is often centered on the nitro group and the aromatic ring, suggesting the ring is susceptible to nucleophilic substitution. rjpn.org
Table 1: Predicted Reactive Properties of this compound based on Analogous Compounds (Note: This data is illustrative and based on general principles of computational chemistry for similar molecules, as specific computational studies on this compound are not readily available in the searched literature.)
| Parameter | Predicted Value/Region | Implication for Reactivity |
| HOMO Energy | Low | Lower propensity to donate electrons (less nucleophilic) compared to phenol. |
| LUMO Energy | Low | High propensity to accept electrons (good electrophile). |
| HOMO-LUMO Gap | Relatively Small | Indicates moderate chemical reactivity. |
| Most Nucleophilic Site | Oxygen of the hydroxyl group | Prone to protonation or reaction with electrophiles. |
| Most Electrophilic Site | Carbon atoms ortho and para to the nitro group | Susceptible to nucleophilic aromatic substitution. |
| Intermediate Stability | Phenoxide anion stabilized by electron-withdrawing groups. | The acidity of the phenolic proton is enhanced. |
| Intermediate Stability | Meisenheimer complexes in nucleophilic aromatic substitution. | Stabilized by the strong electron-withdrawing nitro and trifluoroethoxy groups. |
The stability of potential reaction intermediates can also be computationally assessed. For instance, the stability of the phenoxide anion, formed upon deprotonation of the hydroxyl group, would be significantly enhanced by the electron-withdrawing nitro and trifluoroethoxy groups. Similarly, in nucleophilic aromatic substitution reactions, the stability of the Meisenheimer complex intermediate would be increased, facilitating such reactions.
Computational Mechanistic Elucidation of Reactions
Computational chemistry provides a powerful lens through which to view the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with each step of a reaction pathway.
For this compound, several reaction types could be mechanistically elucidated using computational methods. These include oxidation of the phenol, reduction of the nitro group, and nucleophilic aromatic substitution.
For example, a DFT study could be employed to investigate the mechanism of its oxidation. rsc.org Such a study would involve calculating the geometries and energies of the reactants, possible intermediates (like phenoxy radicals), transition states, and products. The calculated activation energies would help in determining the most favorable reaction pathway. The presence of the electron-withdrawing groups is expected to make the oxidation of the phenolic ring more difficult compared to unsubstituted phenol.
The reduction of the nitro group to an amino group is another important transformation. Computational studies can help to understand the stepwise mechanism, which may involve nitroso and hydroxylamine (B1172632) intermediates. nih.gov The calculated energies of these intermediates and the transition states connecting them would provide a detailed picture of the reaction profile.
Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound (Note: This data is hypothetical and serves to illustrate the type of information obtained from computational mechanistic studies.)
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | This compound + Nucleophile | 0.0 | - |
| Transition State 1 | [Nucleophile approaching C-X] | +15.2 | C-Nucleophile bond forming, C-X bond elongating. |
| Intermediate | Meisenheimer Complex | -5.8 | Tetrahedral carbon in the ring, negative charge delocalized. |
| Transition State 2 | [Leaving group departing] | +10.5 | C-Leaving group bond breaking. |
| Products | Substituted Phenol + Leaving Group | -20.1 | - |
Theoretical investigations can also shed light on the role of solvents in the reaction mechanism through the use of implicit or explicit solvent models. Furthermore, computational methods can be used to predict various spectroscopic properties (e.g., NMR, IR spectra) of intermediates, which can aid in their experimental identification. nih.gov
Environmental Chemistry and Degradation Pathways
Formation as a Degradation Product in Environmental Matrices
While 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is primarily of anthropogenic origin, analogous nitrophenolic structures are known to form in the environment through various chemical reactions. For instance, nitrophenols can be formed from the atmospheric photochemical reactions of aromatic compounds released from industrial activities and vehicle exhaust. cdc.gov Similarly, the degradation of certain pesticides and industrial chemicals can lead to the formation of nitrophenol derivatives. cdc.gov
Sunlight can play a crucial role in the transformation of larger, more complex molecules into derivatives of trifluoroethoxy-phenol. The photolysis of certain fluorinated pesticides, for example, can lead to the cleavage of ester or ether linkages, potentially yielding phenolic compounds. acs.org Quantum mechanical calculations on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) indicate that these molecules strongly absorb sunlight and can undergo photolysis, leading to the formation of various products, including hydroxyl radicals and nitrite. rsc.org It is plausible that a similar photodegradation of a larger parent compound containing the this compound moiety could result in its formation in the environment.
Microbial activity is a key driver in the transformation of organic pollutants. The biotransformation of various industrial chemicals and pesticides can result in the formation of nitrophenolic metabolites. For example, the hydrolysis of the organophosphate insecticide methyl parathion (B1678463) is a known source of 4-nitrophenol in the environment. cdc.gov While no specific parent compounds that degrade into this compound have been documented, it is conceivable that industrial chemicals or pesticides containing this structure could release it into the environment through microbial action.
Environmental Fate and Transformation Processes
The environmental persistence of this compound is influenced by its susceptibility to hydrolysis, oxidation, reduction, and microbial degradation.
The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions. The ether linkage is generally stable, although extreme pH conditions could facilitate its cleavage. Studies on trifluoromethylphenols have shown that they can undergo hydrolytic defluorination, with the rate and mechanism being dependent on the position of the trifluoromethyl group and the presence of other substituents on the aromatic ring. rsc.orgchemrxiv.org For this compound, the strong electron-withdrawing nature of the nitro group and the trifluoroethoxy group would influence the electron density of the aromatic ring and, consequently, its reactivity towards hydrolysis.
In aqueous environments, nitrophenols can undergo oxidative degradation through reactions with photochemically generated hydroxyl radicals. researchgate.net Processes like Fenton and photo-Fenton reactions can also effectively degrade nitrophenols, leading to the opening of the aromatic ring and eventual mineralization. researchgate.net In soil, manganese oxides can facilitate the reductive dissolution of substituted phenols, although nitrophenols are among the more resistant compounds to this process. cdc.gov
Under anaerobic conditions, the nitro group of nitrophenols can be reduced to an amino group, forming aminophenols. cdc.gov This reductive pathway is a common initial step in the anaerobic biodegradation of these compounds. The trifluoroethoxy group, due to the strength of the C-F bonds, is expected to be highly resistant to both oxidative and reductive degradation under typical environmental conditions. tandfonline.com
Table 1: Estimated Environmental Half-lives of Related Nitrophenols
| Compound | Environmental Matrix | Condition | Half-life | Reference |
|---|---|---|---|---|
| 2-Nitrophenol | Soil (aerobic) | - | ~12 days | cdc.gov |
| 4-Nitrophenol | Fresh Water | - | 1 - 8 days | cdc.gov |
| 4-Nitrophenol | Sea Water | - | 13 - 139 days | cdc.gov |
| 4-Nitrophenol | Top-soil (aerobic) | - | 1 - 3 days | cdc.gov |
| 4-Nitrophenol | Top-soil (anaerobic) | - | ~14 days | cdc.gov |
| 4-Nitrophenol | Subsoil (aerobic) | - | ~40 days | cdc.gov |
Microbial degradation is a primary route for the breakdown of nitrophenols in the environment. researchgate.net Numerous bacterial strains have been identified that can utilize nitrophenols as a sole source of carbon and energy. researchgate.netjebas.org The degradation pathways typically involve two main strategies:
Oxidative Pathway: This pathway, common in aerobic bacteria, is initiated by a monooxygenase that hydroxylates the aromatic ring, followed by the removal of the nitro group as nitrite. nih.govnih.gov The resulting di- or tri-hydroxy aromatic intermediates are then subject to ring cleavage.
Reductive Pathway: Under anaerobic conditions, the nitro group is initially reduced to a hydroxylamino or amino group. cdc.gov This is then followed by further transformations.
The presence of the trifluoroethoxy group on the aromatic ring of this compound would likely influence the rate and pathway of microbial degradation. While the nitrophenol portion of the molecule can be attacked by microbial enzymes, the trifluoroethoxy group is expected to be highly recalcitrant to microbial cleavage due to the high stability of the carbon-fluorine bond. tandfonline.com This could potentially lead to the accumulation of trifluoroethoxy-containing metabolites in the environment.
Table 2: Microbial Degradation Pathways of Related Nitrophenols
| Compound | Microorganism | Pathway | Key Intermediates | Reference |
|---|---|---|---|---|
| p-Nitrophenol | Moraxella sp. | Oxidative | Hydroquinone, 1,4-Benzoquinone, γ-Hydroxymuconic semialdehyde | nih.gov |
| p-Nitrophenol | Arthrobacter sp. JS443 | Oxidative | 1,2,4-Benzenetriol, Maleylacetic acid | nih.gov |
| 2-Chloro-4-nitrophenol | Cupriavidus sp. CNP-8 | Oxidative | 1,2,4-Benzenetriol, Chloro-1,4-benzoquinone, Maleylacetate | nih.gov |
| 2-Nitrophenol | - (Aerobic biodegradation) | Oxidative | Catechol, β-Keto adipic acid, Nitrite | cdc.gov |
| 4-Nitrophenol | - (Aerobic biodegradation) | Oxidative | 4-Nitrocatechol, Hydroquinone, γ-Hydroxymuconic semialdehyde, Nitrite | cdc.gov |
| 2-Nitrophenol | - (Anaerobic biodegradation) | Reductive | 2-Aminophenol (B121084) | cdc.gov |
| 4-Nitrophenol | - (Anaerobic biodegradation) | Reductive | 4-Aminophenol | cdc.gov |
Analytical Methods for Environmental Monitoring
The detection and quantification of "this compound" in environmental matrices necessitate sensitive and selective analytical methodologies. Given its chemical structure, a substituted nitrophenol, the analytical approaches are largely based on well-established methods for determining phenols and nitroaromatic compounds in environmental samples. These methods typically involve a multi-step process encompassing sample collection, extraction and pre-concentration of the analyte, followed by instrumental analysis for quantification.
Extraction and Sample Preparation Techniques for Trace Analysis
The effective analysis of trace levels of "this compound" in complex environmental samples, such as water and soil, is critically dependent on the efficiency of the extraction and sample preparation steps. These procedures are designed to isolate the target analyte from interfering matrix components and to concentrate it to a level amenable to instrumental detection.
For aqueous samples, traditional methods like liquid-liquid extraction (LLE) can be employed, typically using a water-immiscible organic solvent. However, modern techniques are favored for their reduced solvent consumption and higher efficiency. Solid-phase extraction (SPE) is a widely adopted method for the extraction of phenolic compounds from water. chromatographyonline.com Polymeric sorbents are often used to retain the analyte from the water sample, which is then eluted with a small volume of an organic solvent. chromatographyonline.com
Another advanced technique is solid-phase microextraction (SPME) , which is a solvent-free method that utilizes a coated fiber to adsorb the analyte directly from the sample. For solid samples like soil and sediment, ultrasonic extraction or microwave-assisted extraction (MAE) are common, using an appropriate organic solvent to extract the analyte from the solid matrix. These methods offer faster extraction times and reduced solvent usage compared to traditional Soxhlet extraction. nih.gov
A more recent and innovative approach for aqueous samples is electromembrane extraction (EME) . This technique uses an electrical field to drive charged analytes from a sample solution, through a supported liquid membrane, and into an acceptor solution. tbzmed.ac.irresearchgate.nettbzmed.ac.ir This method can provide high enrichment factors and excellent sample clean-up. tbzmed.ac.irresearchgate.nettbzmed.ac.irDispersive liquid-liquid microextraction (DLLME) is another miniaturized sample preparation technique that has been successfully applied for the preconcentration of nitrophenols from water samples. researchgate.net
The choice of the extraction method depends on the sample matrix, the required detection limit, and the available instrumentation. For "this compound", a compound with both a nitro group and a trifluoroethoxy group, the polarity and solubility will be key factors in optimizing the extraction conditions. A derivatization step, such as acetylation, may sometimes be employed to improve the volatility and chromatographic behavior of phenolic compounds, particularly for gas chromatography analysis. um.es
Table 1: Comparison of Extraction Techniques for Phenolic Compounds in Environmental Samples
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming, prone to emulsion formation. | Feasible, but less efficient and environmentally friendly compared to modern techniques. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted with a solvent. chromatographyonline.com | High recovery, good selectivity, reduced solvent consumption, amenable to automation. nih.gov | Can be affected by matrix interferences, cost of cartridges. | Highly suitable for water samples, offering good concentration and clean-up. |
| Solid-Phase Microextraction (SPME) | Adsorption of the analyte onto a coated fiber, followed by thermal or solvent desorption. nih.gov | Solvent-free, simple, integrates sampling and pre-concentration. nih.gov | Fiber lifetime can be limited, matrix effects can be significant. | A promising solvent-free option, particularly for cleaner water matrices. |
| Electromembrane Extraction (EME) | Migration of charged analytes through a supported liquid membrane under an electric field. tbzmed.ac.irresearchgate.nettbzmed.ac.ir | High enrichment factor, excellent sample clean-up, low solvent consumption. tbzmed.ac.irresearchgate.nettbzmed.ac.ir | Requires ionizable analytes, optimization of parameters can be complex. | Potentially very effective due to the acidic nature of the phenolic group, allowing for ionization. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction solvent and disperser solvent into the aqueous sample. researchgate.net | Fast, simple, low cost, high enrichment factor. researchgate.net | Requires careful selection of solvents. | A rapid and efficient method for preconcentration from aqueous samples. |
| Ultrasonic/Microwave-Assisted Extraction (UAE/MAE) | Use of ultrasonic or microwave energy to enhance the extraction of analytes from solid matrices. nih.gov | Faster extraction, reduced solvent volume compared to traditional methods. nih.gov | Requires specialized equipment. | Ideal for the extraction from soil, sediment, and other solid environmental samples. |
Quantification Methods for Environmental Detection
Following extraction and pre-concentration, instrumental analysis is performed to identify and quantify "this compound". The most common analytical techniques for the determination of nitrophenols are chromatographic methods, owing to their high resolution and sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of nitrophenols. chromatographyonline.comtbzmed.ac.ir The presence of the nitro and phenolic groups results in strong UV absorbance, allowing for sensitive detection. chromatographyonline.comtbzmed.ac.ir The separation is typically achieved on a reversed-phase column. For enhanced selectivity and lower detection limits, HPLC can be coupled with a mass spectrometry (MS) detector (LC-MS), which provides molecular weight and structural information, aiding in unambiguous identification. nih.govchromatographyonline.com
Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile organic compounds. For the analysis of phenolic compounds like "this compound", a derivatization step to increase volatility and thermal stability is often necessary. um.es GC is most commonly coupled with a mass spectrometer (GC-MS), which is considered a gold standard for the identification of organic micropollutants. um.es An electron capture detector (ECD) can also be used, which offers high sensitivity for halogenated compounds like the target analyte. nih.gov
Spectrophotometric methods can also be employed for the determination of nitrophenols, often as a screening tool. researchgate.net These methods are typically based on a color-forming reaction and are less specific than chromatographic techniques but can be simple and rapid. researchgate.net
The selection of the quantification method is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. For regulatory monitoring and trace-level environmental studies, hyphenated techniques such as LC-MS/MS or GC-MS are generally preferred.
Table 2: Instrumental Quantification Methods for Nitrophenols
| Method | Detector | Principle of Detection | Typical Detection Limits | Remarks |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Absorption of UV light by the analyte. chromatographyonline.comtbzmed.ac.ir | ng/mL to µg/mL tbzmed.ac.ir | Robust and widely available. Good for routine analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Separation by HPLC followed by mass analysis of the analyte. nih.govchromatographyonline.com | pg/mL to ng/mL | Highly selective and sensitive, provides structural information. |
| Gas Chromatography (GC) | Mass Spectrometer (MS) | Separation of volatile compounds followed by mass analysis. um.es | pg/mL to ng/mL um.es | Excellent for identification, often requires derivatization for phenols. um.es |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Detection of electron-absorbing compounds, particularly halogenated ones. nih.gov | pg/mL | Highly sensitive to halogenated compounds like this compound. |
| Spectrophotometry | Spectrophotometer | Measurement of light absorption after a color-forming reaction. researchgate.net | µg/mL to mg/mL researchgate.net | Simple and cost-effective, suitable for screening but less specific. |
Role in Advanced Materials and Specialized Chemical Applications
Precursor in Organic Synthesis for Fine Chemicals and Intermediates
While specific, large-scale industrial uses of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol as a precursor are not widely documented, its chemical structure suggests significant utility in the synthesis of valuable organic molecules. The presence of the nitro group, the phenolic hydroxyl group, and the trifluoroethoxy group offers multiple avenues for chemical transformation.
Synthesis of Fluorinated Aromatic Intermediates
The trifluoroethoxy group (-OCH2CF3) is a key feature that makes this compound a valuable precursor for fluorinated aromatic intermediates. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing thermal stability, lipophilicity, and metabolic stability.
The synthesis of partially fluorinated organic compounds is an area of intensive research due to the unique properties these materials exhibit, finding use in modern materials and medicine. fluorine1.ru Phenol (B47542) derivatives are important reagents in the synthesis of fluorinated compounds. fluorine1.ru For instance, the reaction of phenols with perfluoro-2-methyl-2-pentene (B72772) is a known method for producing partially fluorinated alkenaryl ethers. fluorine1.ru While not a direct synthesis from this compound, this highlights the general utility of fluorinated phenols in creating more complex fluorinated molecules.
The nitro group on the aromatic ring can be readily reduced to an amino group, which can then be further modified. This versatility allows for the creation of a wide array of fluorinated aromatic building blocks. For example, a related compound, 2-(2,2,2-trifluoroethoxy)aniline, is synthesized from an o-nitrochlorobenzene precursor through etherification with 2,2,2-trifluoroethanol (B45653), followed by reduction. google.com This aniline (B41778) derivative can then undergo diazotization and hydrolysis to produce 2-(2,2,2-trifluoroethoxy)phenol (B147642). google.com This synthetic pathway underscores the potential of nitro-substituted trifluoroethoxybenzenes as key intermediates.
Contributions to Complex Molecule Assembly
The diverse reactivity of nitro compounds makes them valuable building blocks in the synthesis of pharmaceutically relevant substances. frontiersin.org The nitro group is a versatile functional group that can participate in a variety of chemical transformations, including reduction to amines, nucleophilic aromatic substitution, and condensation reactions.
Nitro(hetero)arenes are considered essential commodity chemicals used in the production of drugs, polymers, and agrochemicals. nih.gov Recent research has focused on the direct conversion of nitroarenes into valuable 2-aminophenol (B121084) derivatives, which are important scaffolds in many top-selling pharmaceuticals. nih.gov This suggests that this compound could serve as a starting material for the synthesis of complex, biologically active molecules containing the trifluoroethoxy moiety.
The general class of nitrophenols finds broad application in the synthesis of dyes and pharmaceutical intermediates. kajay-remedies.com The specific positioning of the nitro and hydroxyl groups influences the molecule's reactivity and makes it a useful building block for targeted chemical formulations. kajay-remedies.com
Applications in Specialty Polymers and Coatings (if applicable)
Direct applications of this compound in specialty polymers and coatings are not well-documented. However, phenolic compounds, in general, are used as monomers or modifying agents in the synthesis of various polymers. The presence of the trifluoroethoxy group could impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy to a polymer matrix. Lignin-derived phenolic monomers, for example, are being explored as bio-based precursors for thermoplastics and thermoset polymers. mdpi.com
Role in Analytical Reagent Development (if applicable)
There is no specific information indicating the use of this compound as an analytical reagent. Generally, analytical reagents are compounds that react selectively with specific analytes to produce a detectable signal. rjptonline.org While nitrophenols can exhibit colorimetric properties, the development of this particular compound as a specific analytical tool has not been reported.
Future Research Directions and Emerging Opportunities
Novel Synthetic Routes and Sustainable Chemistry Approaches
The traditional synthesis of nitrophenols often involves the use of harsh reagents like concentrated nitric and sulfuric acids, which pose significant environmental and safety concerns. Future research is poised to develop more benign and efficient synthetic pathways for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, aligning with the principles of green chemistry.
Emerging opportunities in this area include:
Solid-Acid Catalysis: Investigating the use of solid-supported acid catalysts to replace corrosive liquid acids for the nitration of the precursor, 4-(2,2,2-trifluoroethoxy)phenol (B151825).
Mild Nitrating Agents: Exploring alternative nitrating agents that operate under milder conditions. Recent studies on other phenolic compounds have shown success with metal nitrates, such as copper(II) nitrate (B79036) or calcium nitrate, often in conjunction with microwave irradiation to accelerate the reaction and improve yields. gordon.edusemanticscholar.orgacs.orgepa.gov These methods reduce the need for strong acids and hazardous reaction conditions. gordon.edu
Photocatalytic Synthesis: The application of photocatalysis for the synthesis of nitroaromatic compounds is a promising frontier. cambridge.orgstudylib.netcambridge.org Research could focus on developing semiconductor-based photocatalysts that can facilitate the selective nitration of the substrate using less aggressive reagents under light irradiation, potentially at ambient temperature and pressure. studylib.netcambridge.org
A comparative table of potential synthetic approaches is presented below.
| Method | Potential Reagents | Advantages | Research Focus |
| Conventional Nitration | HNO₃ / H₂SO₄ | Established method | Optimization to reduce waste |
| Microwave-Assisted | Ca(NO₃)₂ or Cu(NO₃)₂ in Acetic Acid | Rapid, high yield, safer reagents gordon.eduacs.org | Adapting for trifluoroethoxylated substrate |
| Photocatalysis | TiO₂, doped semiconductors | Uses light energy, mild conditions studylib.net | Catalyst development for selectivity |
| Solid-Phase Nitration | Bismuth or Strontium Nitrates | Solvent-free conditions, reusability semanticscholar.org | Efficacy and regioselectivity |
Advanced Spectroscopic and Analytical Methodologies
The complex structure of this compound, featuring both a nitroaromatic chromophore and fluorine atoms, necessitates the use of advanced analytical techniques for its unambiguous characterization and quantification.
Future research should focus on:
Fluorine-19 NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ¹⁹F NMR is a highly sensitive and powerful tool for organofluorine compounds. numberanalytics.com Future studies could use ¹⁹F NMR to probe the electronic environment of the trifluoromethyl group and develop it as a sensitive marker for monitoring reactions or environmental transformation. iitm.ac.in
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS can provide precise mass data for molecular formula confirmation and structural elucidation of potential metabolites or degradation products. nih.gov The fragmentation patterns of nitrophenols in mass spectrometry are well-documented and can serve as a basis for comparison. libretexts.orgacs.org
Multi-dimensional NMR: Advanced 2D-NMR experiments (e.g., COSY, HSQC, HMBC) will be crucial for the complete assignment of proton and carbon signals, confirming the connectivity and substitution pattern, especially in complex reaction mixtures or biological matrices. iitm.ac.in
Chromatographic Method Development: Developing robust HPLC and GC methods is essential for purity assessment and trace analysis. Given that nitrophenols can be challenging to analyze directly by GC due to their polarity, research into derivatization techniques—such as silylation or acetylation—could improve volatility and peak shape, leading to lower detection limits. researchgate.netresearchgate.netnist.gov
Deeper Mechanistic Insights from Theoretical Studies
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound at a molecular level. Density Functional Theory (DFT) has been successfully applied to simpler nitrophenols to investigate their stability and reactivity. rjpn.org
Emerging opportunities for theoretical studies include:
Electronic Structure and Reactivity: DFT calculations can be employed to map the electron density distribution, determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculate reactivity descriptors. rjpn.org This would provide insight into how the strong electron-withdrawing nature of both the nitro and trifluoroethoxy groups influences the molecule's electrophilic and nucleophilic sites.
Spectroscopic Prediction: Theoretical calculations can predict vibrational (IR, Raman) and electronic (UV-Vis) spectra. researchgate.netnih.gov Comparing these computed spectra with experimental data can aid in the definitive assignment of spectral features and confirm the molecular structure.
Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and reaction pathways for its synthesis, degradation, or further chemical transformations. This can help in optimizing reaction conditions and predicting potential byproducts.
Intermolecular Interactions: Investigating the potential for hydrogen bonding and other non-covalent interactions is crucial for understanding the compound's physical properties and its behavior in biological or environmental systems.
Extended Environmental Fate and Transformation Research
The environmental persistence and fate of a molecule containing both a nitroaromatic group and a highly fluorinated tail are of significant interest. The presence of the trifluoroethoxy group is expected to substantially alter its environmental behavior compared to non-fluorinated nitrophenols.
Future research directions should include:
Biodegradation Studies: Organofluorine compounds are known for their resistance to microbial degradation due to the strength of the carbon-fluorine bond. researchgate.netdtic.mil Studies are needed to determine if microorganisms can metabolize this compound. Research should aim to identify microbial strains capable of its transformation and elucidate the metabolic pathways, including whether defluorination occurs. researchgate.netnih.govnih.gov The recalcitrance of many polyfluorinated compounds suggests this molecule may be highly persistent. asm.orgmdpi.com
Abiotic Degradation: The atmospheric fate of nitrophenols involves photolysis and reactions with atmospheric oxidants. cdc.govnoaa.govresearchgate.net Research is needed to quantify the photostability of the target compound and identify its photoproducts. The trifluoroethoxy group may influence its absorption spectrum and quantum yield for photodegradation. numberanalytics.com
Mobility and Partitioning: Determining key environmental parameters such as the octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and Henry's Law constant is essential for modeling its distribution in air, water, and soil. scispace.com
Transformation Product Identification: A critical area of research is the identification of its transformation products under various environmental conditions (e.g., hydrolysis, photolysis, microbial action). This is vital for a complete environmental risk assessment, as transformation products may be more or less toxic than the parent compound.
Unexplored Chemical Reactivity and Derivatization Pathways
The functional groups of this compound provide multiple handles for chemical modification, opening avenues for the synthesis of novel derivatives with potentially useful properties.
Future research could explore:
Reduction of the Nitro Group: The nitro group is a versatile functional group that can be selectively reduced to a nitroso, hydroxylamine (B1172632), or amine group. mdpi.com The resulting 2-amino-4-(2,2,2-trifluoroethoxy)phenol could serve as a valuable building block for the synthesis of dyes, pharmaceuticals, or agrochemicals.
Nucleophilic Aromatic Substitution (S_N_Ar): The electron-withdrawing nitro group strongly activates the aromatic ring toward nucleophilic attack. numberanalytics.comnih.gov Research could investigate the displacement of the nitro group or other potential leaving groups on the ring with various nucleophiles to create a library of new derivatives. researchgate.net
Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be readily converted into ethers, esters, or other functional groups. These modifications would alter the molecule's solubility, polarity, and biological activity, leading to compounds with tailored properties.
Electrophilic Aromatic Substitution: While the ring is deactivated by two electron-withdrawing groups, further substitution under forcing conditions could be possible. Theoretical studies could help predict the most likely position for such reactions.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize inhalation exposure. Install emergency safety showers and eyewash stations .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use NIOSH-approved respirators if vapor exposure is anticipated .
- Decomposition Risks : Avoid open flames; combustion releases toxic gases (e.g., HF, NOₓ). Use CO₂, dry powder, or foam for fire suppression .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer :
- Reaction Monitoring : Track intermediate formation via thin-layer chromatography (TLC) or HPLC. Adjust nitro group introduction timing to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability. Reduce hydrolysis by maintaining anhydrous conditions .
- Temperature Control : Gradual heating (40–60°C) prevents premature decomposition of the trifluoroethoxy moiety .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at position 2, trifluoroethoxy at position 4) .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 241.10 g/mol) and detect fragmentation patterns .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) when characterizing derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals (e.g., aromatic protons vs. trifluoroethoxy groups) .
- 2D NMR Techniques : Employ COSY or HSQC to assign ambiguous peaks in crowded regions .
- High-Resolution MS (HRMS) : Confirm molecular formulas and rule out isobaric interferences .
Q. What computational approaches predict the reactivity of the trifluoroethoxy group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states using Gaussian or ORCA software to assess activation barriers for SN2 reactions .
- Solvent Effects : Simulate solvation (e.g., PCM model) to evaluate how polar solvents stabilize intermediates .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) influencing nucleophilic attack .
Q. How can the biological activity of derivatives be systematically evaluated for antifungal potential?
- Methodological Answer :
- Enzyme Inhibition Assays :
| Target | Method | Reference |
|---|---|---|
| Sterol 14α-demethylase (CYP51) | Microplate fluorimetry with lanosterol substrate |
- MIC Testing : Determine minimum inhibitory concentrations against Candida spp. using broth microdilution (CLSI M27 guidelines) .
Data Contradiction Analysis
Q. How should discrepancies in melting points (mp) between synthesized batches be investigated?
- Methodological Answer :
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate polymorphs .
- DSC/TGA : Compare thermal profiles to identify hydrate vs. anhydrous forms .
- X-ray Crystallography : Resolve crystal packing differences affecting mp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
